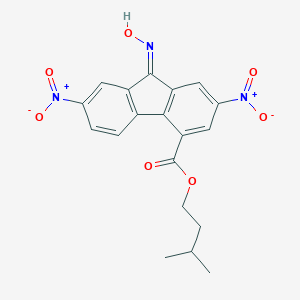![molecular formula C20H22N2S B344111 14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide](/img/structure/B344111.png)
14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,15-Diazapentacyclo[6521~3,6~0~2,7~0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-Diazapentacyclo[6521~3,6~0~2,7~0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
14,15-Diazapentacyclo[6521~3,6~0~2,7~
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying molecular interactions.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications.
Industry: It may find use in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular processes. Further research is needed to elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
5,14-Dibenzyl-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone: Another pentacyclic compound with similar structural features.
16-Bromo-14,15-diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-11,14-dien-4-yl 4-bromobenzene-1-sulfonate: A brominated derivative with potential for different reactivity.
Uniqueness
14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical properties and potential reactivity compared to other similar pentacyclic compounds.
Propiedades
Fórmula molecular |
C20H22N2S |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
4-phenylsulfanyl-14,15-diazapentacyclo[6.5.2.13,6.02,7.09,13]hexadeca-10,14-diene |
InChI |
InChI=1S/C20H22N2S/c1-2-5-12(6-3-1)23-16-10-11-9-15(16)18-17(11)19-13-7-4-8-14(13)20(18)22-21-19/h1-7,11,13-20H,8-10H2 |
Clave InChI |
GRLFBTVITHDOBB-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3C4C5CC(C4C2N=N3)CC5SC6=CC=CC=C6 |
SMILES canónico |
C1C=CC2C1C3C4C5CC(C4C2N=N3)CC5SC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B344028.png)
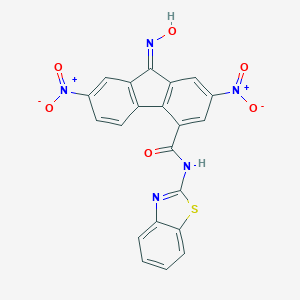
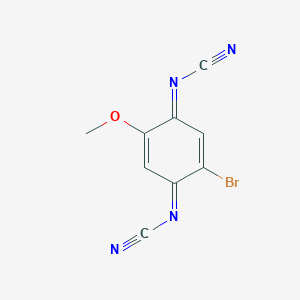

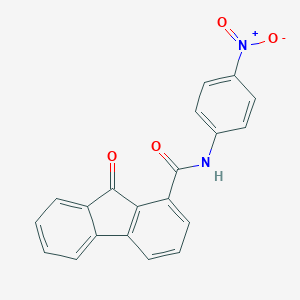
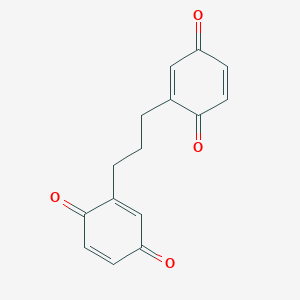
![15,16-Diazahexacyclo[6.6.2.23,6.110,13.02,7.09,14]nonadeca-4,11,15-triene](/img/structure/B344045.png)
![4-chloro-N-[4-(2-{4-nitrophenyl}vinyl)phenyl]benzamide](/img/structure/B344046.png)

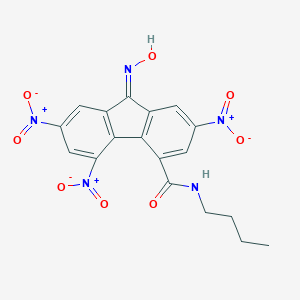
![2,2'(3H,3'H)-spirobi[benzothiazole], 3,3'-dimethyl-](/img/structure/B344049.png)
![1,1'-Bis[2-phenyl-1,2-dihydrophthalazin-1-ylidene]](/img/structure/B344051.png)
![2,6-Bis[(4-chlorophenyl)sulfanyl]bicyclo[3.3.1]nona-2,6-diene](/img/structure/B344052.png)
